molecular formula C12H10ClF4NO4 B10897210 Methyl 4-(3-chloro-4-fluoroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

Methyl 4-(3-chloro-4-fluoroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

Cat. No.: B10897210
M. Wt: 343.66 g/mol
InChI Key: WMAQAWCGWPDFTQ-UHFFFAOYSA-N
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Description

Methyl 4-(3-chloro-4-fluoroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is a complex organic compound that features a combination of halogenated aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-chloro-4-fluoroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3-chloro-4-fluoroaniline with a suitable ester derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-chloro-4-fluoroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.

    Substitution: Halogenated aromatic compounds like this one can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

Methyl 4-(3-chloro-4-fluoroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-(3-chloro-4-fluoroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluoroaniline: A precursor in the synthesis of the compound, known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.

    Trifluoromethylated compounds: These compounds share the trifluoromethyl group, which imparts unique chemical and biological properties.

Uniqueness

Methyl 4-(3-chloro-4-fluoroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate stands out due to its combination of halogenated aromatic and aliphatic structures, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in multiple research fields highlight its versatility and importance.

Properties

Molecular Formula

C12H10ClF4NO4

Molecular Weight

343.66 g/mol

IUPAC Name

methyl 4-(3-chloro-4-fluoroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

InChI

InChI=1S/C12H10ClF4NO4/c1-22-10(20)11(21,12(15,16)17)5-9(19)18-6-2-3-8(14)7(13)4-6/h2-4,21H,5H2,1H3,(H,18,19)

InChI Key

WMAQAWCGWPDFTQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC(=O)NC1=CC(=C(C=C1)F)Cl)(C(F)(F)F)O

Origin of Product

United States

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